An In-depth Technical Guide to 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: Synthesis, Characterization, and Biological Significance
An In-depth Technical Guide to 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: Synthesis, Characterization, and Biological Significance
Abstract
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure found in numerous natural products and serves as a cornerstone in the development of synthetically accessible drug molecules with a wide array of biological activities, including antitumor and antimicrobial properties.[1] This guide focuses on a specific, valuable derivative, 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (CAS No. 135329-20-3). We provide a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and characterization, and an exploration of its primary mechanism of action as a potential modulator of critical cellular pathways. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors.
Core Molecular Attributes
8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a bicyclic aromatic compound featuring a hydroxylated benzene ring fused to a dihydropyridinone ring.[2] This structure imparts a unique combination of polarity and rigidity, making it an intriguing candidate for molecular recognition by biological targets.
Physicochemical & Computed Properties
A summary of the key properties of 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is presented below. These values are critical for experimental design, including solvent selection for synthesis and assays, as well as for computational modeling studies.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | PubChem[2] |
| Molecular Weight | 163.17 g/mol | PubChem[2] |
| CAS Number | 135329-20-3 | PubChem[2] |
| Predicted Boiling Point | 477.1 ± 45.0 °C | ChemicalBook[3] |
| Predicted Density | 1.282 ± 0.06 g/cm³ | ChemicalBook[3] |
| Predicted pKa | 8.49 ± 0.20 | ChemicalBook[3] |
| XLogP3 (Computed) | 1.4 | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 2 | PubChem[2] |
| Storage Temperature | 2-8°C | ChemicalBook[3] |
Synthesis and Purification
The synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones can be achieved through various classical organic reactions, such as the Bischler–Napieralski or Pictet–Spengler reactions.[4] A common and effective approach involves the cyclization of a suitably substituted phenethylamine derivative.
Synthetic Workflow Overview
The following diagram illustrates a generalized, high-level workflow for the synthesis of the isoquinolinone core structure. Specific reagents and conditions must be optimized for the 8-hydroxy derivative.
Caption: Generalized workflow for isoquinolinone synthesis.
Field-Proven Synthetic Protocol
This protocol is adapted from established methodologies for the synthesis of similar isoquinolinone derivatives.[5]
Objective: To synthesize 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one.
Materials:
-
2-(2-Methoxyphenyl)ethanamine (starting material precursor)
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Boron tribromide (BBr₃)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Methodology:
-
Step 1: Amide Formation.
-
Dissolve 1.0 equivalent of 2-(2-methoxyphenyl)ethanamine in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of chloroacetyl chloride dropwise. Rationale: The slow addition at low temperature controls the exothermic reaction and prevents side-product formation.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-(2-methoxyphenyl)ethyl)acetamide intermediate.
-
-
Step 2: Intramolecular Friedel-Crafts Cyclization.
-
Suspend 1.5 equivalents of AlCl₃ in anhydrous DCM under an inert atmosphere.
-
Add the crude amide intermediate from Step 1 to the suspension. Rationale: AlCl₃ is a strong Lewis acid that catalyzes the intramolecular electrophilic aromatic substitution to form the bicyclic ring system.
-
Reflux the mixture for 8-12 hours, monitoring by TLC for the formation of 8-methoxy-3,4-dihydro-2H-isoquinolin-1-one.
-
Cool the reaction to 0°C and carefully quench by slowly adding water.
-
Extract the product with DCM, dry the combined organic layers over MgSO₄, and concentrate.
-
-
Step 3: Demethylation to Yield Final Product.
-
Dissolve the crude product from Step 2 in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add 1.2 equivalents of BBr₃. Rationale: BBr₃ is a powerful reagent for the cleavage of aryl methyl ethers to the corresponding phenols (hydroxyl group).
-
Allow the reaction to stir at -78°C for 1 hour, then warm slowly to room temperature and stir for an additional 4 hours.
-
Quench the reaction by slowly adding MeOH at 0°C.
-
Remove the solvent under reduced pressure.
-
-
Step 4: Purification.
-
Purify the resulting crude solid by column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexane.
-
Combine fractions containing the pure product and concentrate to yield 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one as a solid.
-
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic data are typical for the parent 3,4-dihydroisoquinolin-1(2H)-one structure and can be used as a reference for interpreting the data for the 8-hydroxy derivative.[1][6]
| Technique | Expected Observations for the Core Scaffold | Interpretation |
| ¹H NMR | Aromatic protons (δ 7.0-8.2 ppm), -CH₂-CH₂- protons as two triplets (δ ~3.0 and ~3.6 ppm), NH proton (broad singlet, δ ~6.5-8.0 ppm). For the 8-hydroxy derivative, an additional phenolic -OH singlet and distinct splitting pattern for the three aromatic protons are expected. | Confirms the presence and connectivity of aromatic and aliphatic protons. |
| ¹³C NMR | Carbonyl carbon (C=O) at δ ~165 ppm, aromatic carbons (δ 120-140 ppm), aliphatic carbons (-CH₂-) at δ ~30 and ~40 ppm. The C8 carbon bearing the hydroxyl group will show a characteristic downfield shift. | Verifies the carbon skeleton and the presence of key functional groups. |
| IR Spectroscopy | Strong C=O stretch (~1660 cm⁻¹), N-H stretch (~3200 cm⁻¹), broad O-H stretch (~3400 cm⁻¹), C-H aromatic and aliphatic stretches (~2850-3100 cm⁻¹). | Identifies the key functional groups (amide, hydroxyl, aromatic ring). |
| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (164.06 for C₉H₉NO₂). | Confirms the molecular weight and formula of the compound. |
Biological Activity and Mechanism of Action
The isoquinolinone scaffold is a well-established pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.[7] PARP enzymes, particularly PARP1, are crucial for repairing single-strand DNA breaks (SSBs).[7][8]
PARP Inhibition: The "Trapping" Mechanism
PARP inhibitors function by competing with the native substrate (NAD⁺) at the catalytic domain of the PARP enzyme.[9] This competitive binding not only prevents the synthesis of poly(ADP-ribose) chains, which are necessary to signal and recruit other DNA repair proteins, but more critically, it "traps" the PARP enzyme onto the DNA at the site of the break.[7][8]
This trapped PARP-DNA complex is a significant lesion that stalls replication forks, leading to the formation of more cytotoxic double-strand breaks (DSBs).[7] In healthy cells, these DSBs can be repaired by the high-fidelity Homologous Recombination (HR) pathway. However, in cancer cells with defects in HR genes (like BRCA1 or BRCA2), these DSBs cannot be repaired efficiently, leading to genomic instability and cell death. This concept is a classic example of synthetic lethality in cancer therapy.[7][10]
Caption: PARP inhibition leads to trapped complexes and synthetic lethality.
Applications in Research and Drug Development
The 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one scaffold is a valuable starting point for:
-
Lead Optimization: Serving as a core fragment for developing more potent and selective PARP inhibitors for oncology.[7][11]
-
Neuroprotective Research: Isoquinoline derivatives have been explored for their antioxidant properties and potential in combating oxidative stress-related diseases.[11]
-
Tool Compound: Use as a research tool to probe the function of PARP in various cellular processes beyond DNA repair, such as inflammation and transcription.
Safety and Handling
Based on GHS classifications for the parent compound, 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one should be handled with care.[2] It may cause skin irritation.[2][12] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. All handling should be performed in a well-ventilated fume hood.
References
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Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3) - Cheméo. Available from: [Link]
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - NIH. Available from: [Link]
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PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. Available from: [Link]
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8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one - PubChem. Available from: [Link]
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2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one - PMC - NIH. Available from: [Link]
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Publishing. Available from: [Link]
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1(2H)-Isoquinolinone - PubChem. Available from: [Link]
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3,4-dihydroisoquinolin-1(2H)-one - PubChem. Available from: [Link]
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The mechanism of PARP inhibitor action is identified - Drug Target Review. Available from: [Link]
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Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing). Available from: [Link]
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Synthesis of 3,4-dihydro-1(2H)-isoquinolinones - ResearchGate. Available from: [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available from: [Link]
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Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available from: [Link]
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Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC - NIH. Available from: [Link]
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PARP inhibitors: study uncovers novel mechanism of action - Oncology Central. Available from: [Link]
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Mechanism of Action of PARP Inhibitors - ResearchGate. Available from: [Link]
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Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde - ResearchGate. Available from: [Link]
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SYNTHESIS OF ISOQUINOLINE DERIVATIVES - The Journal of Organic Chemistry. Available from: [Link]
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Isoquinoline synthesis - Organic Chemistry Portal. Available from: [Link]
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Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. Available from: [Link]
-
What are PARP inhibitors? - MD Anderson Cancer Center. Available from: [Link]
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Mechanism of Action of PARP Inhibitors - Annual Reviews. Available from: [Link]
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Synthesis of isoquinoline derivatives - ResearchGate. Available from: [Link]
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The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - MDPI. Available from: [Link]
- Process for the manufacture of 8-hydroxy quinoline - Google Patents.
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